(S)-Flurbiprofen-d3
CAS No.:
Cat. No.: VC16677324
Molecular Formula: C15H13FO2
Molecular Weight: 247.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H13FO2 |
---|---|
Molecular Weight | 247.28 g/mol |
IUPAC Name | (2S)-3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid |
Standard InChI | InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1/i1D3 |
Standard InChI Key | SYTBZMRGLBWNTM-ASGODXDTSA-N |
Isomeric SMILES | [2H]C([2H])([2H])[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
(S)-Flurbiprofen-d3 (IUPAC name: (2S)-3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid) has a molecular formula of C₁₅H₁₀D₃FO₂ and a molecular weight of 247.28 g/mol . The deuterium substitution occurs at the methyl group adjacent to the carboxylic acid moiety, a modification that minimally alters the compound’s steric and electronic properties while significantly impacting its metabolic profile. Key identifiers include:
Property | Value |
---|---|
CAS Number | 1185133-81-6 |
PubChem CID | 162641760 |
Solubility | Methanol |
Storage Conditions | 2–8°C |
Purity | ≥99% deuterated forms |
The compound exists as a pale brown solid at room temperature and exhibits a chiral center at the second carbon of the propanoic acid chain, conferring stereoselective activity . Its isomeric SMILES ([2H]C([2H])([2H])C@@HC(=O)O) highlights the deuterium substitution and (S)-configuration.
Synthesis and Characterization
Synthetic Pathways
The synthesis of (S)-Flurbiprofen-d3 typically involves enantioselective deuteration of flurbiprofen precursors. One approach utilizes catalytic asymmetric hydrogenation of a deuterated α,β-unsaturated carboxylic acid intermediate, followed by purification via chromatography . Daicel Pharma Standards reports a method involving the reaction of (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid with deuterated methyl iodide under basic conditions, yielding the trideuterated product .
Analytical Validation
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for characterizing (S)-Flurbiprofen-d3. The deuterium labeling shifts the molecular ion peak (m/z 247.28) by +3 atomic mass units compared to non-deuterated flurbiprofen, enabling precise quantification in biological matrices . Nuclear magnetic resonance (NMR) spectroscopy confirms the (S)-configuration and deuterium incorporation, with characteristic shifts at δ 1.45 ppm for the methyl group .
Pharmacokinetics and Metabolic Profile
Cytochrome P450 Interactions
(S)-Flurbiprofen-d3 serves as a probe substrate for CYP2C9, the primary enzyme responsible for its metabolism. In vitro studies using human liver microsomes (HLMs) and 3D-cultured primary human hepatocytes (PHHs) demonstrate that deuterium substitution reduces the rate of hydroxylation at the methyl group, prolonging the compound’s half-life . Comparative analyses show that flurbiprofen’s metabolite formation rate via CYP2C9 is 1.5-fold higher than that of losartan, making it a superior phenotyping agent .
Metabolic Ratios and Clinical Applications
In a crossover pharmacokinetic study, (S)-Flurbiprofen-d3 administered as part of the Basel phenotyping cocktail exhibited metabolic ratios (MRs) correlating strongly with AUC (area under the curve) measurements at 6 hours post-dose (Spearman Rₛ = 0.77–0.97) . This predictability supports its use in simplified sampling regimens for assessing CYP2C9 activity in clinical settings.
Research Applications
Analytical Chemistry
(S)-Flurbiprofen-d3 is widely employed as an internal standard in LC–MS/MS assays for quantifying flurbiprofen in plasma and tissue samples. Its deuterated structure minimizes matrix effects and ion suppression, enhancing assay precision . For example, a validated method for flurbiprofen quantification in rheumatoid arthritis patients reported a lower limit of detection (LLOD) of 0.1 ng/mL using (S)-Flurbiprofen-d3 .
Drug Development
Recent studies have derivatized (S)-Flurbiprofen-d3 to enhance therapeutic profiles. Aftab et al. (2023) synthesized azine derivatives exhibiting 50-fold greater COX-2 selectivity compared to the parent compound, with IC₅₀ values as low as 0.8 μM in inflammatory cell models . These derivatives also demonstrated superior analgesic efficacy in murine models, reducing paw edema by 78% at 10 mg/kg doses .
Metabolic Stability Studies
Deuterium substitution in (S)-Flurbiprofen-d3 slows hepatic clearance by reducing CYP2C9-mediated oxidation. In PHH incubations, the deuterated compound showed a 40% lower clearance rate than non-deuterated flurbiprofen, underscoring its utility in studying isotope effects on drug metabolism .
Comparison with Other Flurbiprofen Derivatives
While (S)-Flurbiprofen-d3 excels in analytical and metabolic applications, novel derivatives like amide and nanoparticle formulations offer improved therapeutic indices for clinical use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume